molecular formula C6H16Cl2N2 B3111807 (S)-(1-Methylpyrrolidin-3-yl)methanamine dihydrochloride CAS No. 1860033-51-7

(S)-(1-Methylpyrrolidin-3-yl)methanamine dihydrochloride

Cat. No. B3111807
CAS RN: 1860033-51-7
M. Wt: 187.11
InChI Key: SCEQCOWFIDBNQG-ILKKLZGPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves combining formaldehyde and ammonia . For example, hexamethylenetetramine, also known as methenamine, is prepared industrially by combining these two substances . Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .

Scientific Research Applications

Neuroleptic Activity of Benzamides

Research has shown that benzamides, which may include structures similar to "(S)-(1-Methylpyrrolidin-3-yl)methanamine dihydrochloride", have been synthesized and evaluated for their potential neuroleptic activities. For example, cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide, identified as YM-09151-2, demonstrated potent neuroleptic properties with a significant correlation between structure and activity. This compound was found to be more potent than haloperidol and metoclopramide, suggesting its potential use in treating psychosis with fewer side effects (Iwanami et al., 1981).

Dopamine Receptor Antagonism

YM-09151-2 has also been identified as a potent antagonist for peripheral D2-dopamine receptors, suggesting its utility in pharmacological investigations of dopamine receptors (Grewe et al., 1982). This compound showed significant antagonistic properties in dopamine-induced inhibition of adenylate cyclase activity, further supporting its potential in neuroscience research.

Mechanism of Action

Methenamine works best when your urine has a low pH and is acidic . In a more acidic environment (pH<6), methenamine is hydrolyzed to formaldehyde . Formaldehyde is considered to be highly bactericidal .

properties

IUPAC Name

[(3S)-1-methylpyrrolidin-3-yl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-8-3-2-6(4-7)5-8;;/h6H,2-5,7H2,1H3;2*1H/t6-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCEQCOWFIDBNQG-ILKKLZGPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H](C1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(1-Methylpyrrolidin-3-yl)methanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-(1-Methylpyrrolidin-3-yl)methanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-(1-Methylpyrrolidin-3-yl)methanamine dihydrochloride
Reactant of Route 3
(S)-(1-Methylpyrrolidin-3-yl)methanamine dihydrochloride
Reactant of Route 4
(S)-(1-Methylpyrrolidin-3-yl)methanamine dihydrochloride
Reactant of Route 5
(S)-(1-Methylpyrrolidin-3-yl)methanamine dihydrochloride
Reactant of Route 6
(S)-(1-Methylpyrrolidin-3-yl)methanamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.